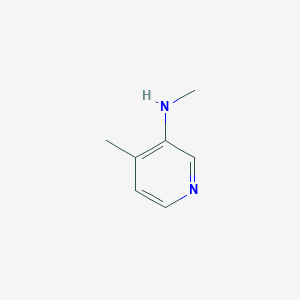

N,4-dimethylpyridin-3-amine

Overview

Description

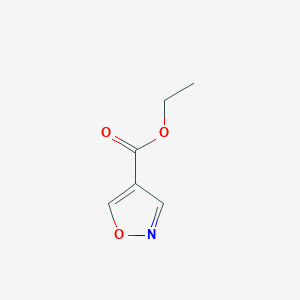

“N,4-dimethylpyridin-3-amine” is a chemical compound with the CAS Number: 77862-24-9 . It has a molecular weight of 122.17 . The IUPAC name for this compound is N,4-dimethyl-3-pyridinamine .

Synthesis Analysis

While specific synthesis methods for “N,4-dimethylpyridin-3-amine” were not found in the search results, it is known that N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids have been synthesized and used as catalysts for various reactions .

Molecular Structure Analysis

The InChI code for “N,4-dimethylpyridin-3-amine” is 1S/C7H10N2/c1-6-3-4-9-5-7(6)8-2/h3-5,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

“N,4-dimethylpyridin-3-amine” has been used as a catalyst in the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .

Physical And Chemical Properties Analysis

“N,4-dimethylpyridin-3-amine” is a powder with a melting point of 72-74 degrees Celsius .

Scientific Research Applications

Catalysis in Organic Synthesis

N,4-dimethylpyridin-3-amine: is extensively used as a catalyst in organic synthesis. Its role is crucial in coupling reactions such as esterification and amide formation. It also aids in protecting functional groups like TBS and Boc, making it a versatile reagent in the synthesis of complex organic molecules .

Fischer Indole Synthesis

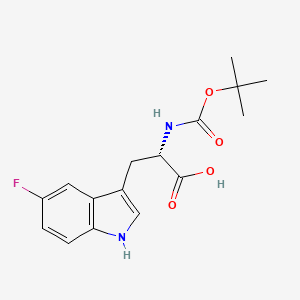

This compound serves as an efficient catalyst for the Fischer indole synthesis. It facilitates the transformation of aryl hydrazines into indoles, which are significant in pharmaceuticals and agrochemicals. The process benefits from the use of N,4-dimethylpyridin-3-amine due to its minimal catalyst loading and environmentally friendly approach .

Synthesis of 1H-Tetrazoles

N,4-dimethylpyridin-3-amine: -based ionic liquids have been reported to catalyze the synthesis of 1H-tetrazoles via click chemistry. This reaction is particularly valuable for creating compounds with potential applications in drug development and materials science .

Molecular Dynamics Simulations

The physical properties of N,4-dimethylpyridin-3-amine -based ionic liquids have been evaluated through molecular dynamics simulations. These studies provide insights into the structural and transport properties of the ionic liquids, which can be tailored for specific applications in various fields of research .

Green Chemistry Applications

As a catalyst, N,4-dimethylpyridin-3-amine contributes to green chemistry by reducing the need for traditional solvents. Its use in ionic liquids exemplifies the shift towards more sustainable and environmentally friendly chemical processes .

Stability and Reactivity Studies

Thermal studies, including TGA, DTG, and DSC, of N,4-dimethylpyridin-3-amine -based ionic liquids, have been conducted to determine their stability for temperature-dependent reactions. This information is crucial for researchers to understand the reactivity and safe handling of these compounds .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N,4-dimethylpyridin-3-amine, often referred to as DMAP, is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . The primary targets of N,4-dimethylpyridin-3-amine are organic compounds that undergo acylation and esterification reactions .

Mode of Action

N,4-dimethylpyridin-3-amine interacts with its targets by activating the nitrogen atom in its pyridine ring. This activation is due to the resonance stabilization from the NMe2 substituent, which makes N,4-dimethylpyridin-3-amine more basic than pyridine . This allows N,4-dimethylpyridin-3-amine to catalyze acylation reactions, such as esterifications with anhydrides .

Biochemical Pathways

N,4-dimethylpyridin-3-amine affects the biochemical pathways involved in the synthesis of indoles and 1H-tetrazoles . It acts as a catalyst in the Fischer indole synthesis, a chemical reaction that produces indoles from phenylhydrazine and an aldehyde or ketone . It also facilitates the synthesis of 1H-tetrazoles via click chemistry .

Pharmacokinetics

It’s known that n,4-dimethylpyridin-3-amine is soluble in most organic solvents and slightly soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of N,4-dimethylpyridin-3-amine’s action primarily involve the facilitation of acylation reactions. It significantly catalyzes the acylation of sterically hindered and low-reactivity alcohols and amines . This results in the formation of new compounds, such as indoles and 1H-tetrazoles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,4-dimethylpyridin-3-amine. For instance, the reaction for the synthesis of indoles and 1H-tetrazoles is environmentally friendly and requires only minimum catalyst loading . Moreover, thermal studies have been carried out to determine the stability of N,4-dimethylpyridin-3-amine for temperature-dependent reactions .

properties

IUPAC Name |

N,4-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-9-5-7(6)8-2/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDXNIYRGXNPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565623 | |

| Record name | N,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77862-24-9 | |

| Record name | N,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)

![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)

![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)